molecular formula C12H10BBrO3 B2495843 3-Bromo-5-phenoxyphenylboronic acid CAS No. 2096338-55-3

3-Bromo-5-phenoxyphenylboronic acid

Cat. No.: B2495843
CAS No.: 2096338-55-3
M. Wt: 292.92
InChI Key: AMTOJYMQDUXNJR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 3-Bromo-5-phenoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the SM cross-coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is mild and functional group tolerant, making it a versatile tool in organic synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, such as temperature and the presence of a catalyst, can affect the efficacy and stability of the compound . Furthermore, the compound is generally environmentally benign, suggesting that it may have minimal impact on the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 3-Bromo-5-phenoxyphenylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild and functional group-tolerant conditions, making them suitable for producing various boronic acid derivatives on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-phenoxyphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate in the presence of a palladium catalyst .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

  • 3-Bromo-5-methoxyphenylboronic acid
  • 3-Bromo-5-propoxyphenylboronic acid
  • 3-Methoxyphenylboronic acid

Comparison: 3-Bromo-5-phenoxyphenylboronic acid is unique due to its phenoxy substituent, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to its methoxy and propoxy analogs, the phenoxy group can provide different electronic and steric effects, potentially leading to variations in reaction outcomes .

Properties

IUPAC Name

(3-bromo-5-phenoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BBrO3/c14-10-6-9(13(15)16)7-12(8-10)17-11-4-2-1-3-5-11/h1-8,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTOJYMQDUXNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)OC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BBrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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